molecular formula C11H18INO2 B2687802 tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate CAS No. 2306274-67-7

tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate

Cat. No.: B2687802
CAS No.: 2306274-67-7
M. Wt: 323.174
InChI Key: RNGSFSJLWZFVLJ-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate is a bicyclo[1.1.1]pentane derivative featuring a tert-butyl carbamate group at position 1 and an iodomethyl (-CH₂I) substituent at position 3. The bicyclo[1.1.1]pentane core is a highly strained, rigid scaffold often employed as a bioisostere for tert-butyl or aromatic groups in drug design, offering improved metabolic stability and spatial occupancy . The iodomethyl group enhances reactivity, making the compound a valuable alkylating agent in synthetic chemistry, particularly for pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18INO2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGSFSJLWZFVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three equivalents of an alkyne are reacted under high-pressure conditions to form the bicyclo[1.1.1]pentane ring system.

    Introduction of the iodomethyl group: The bicyclo[1.1.1]pentane intermediate is then subjected to halogenation using iodine and a suitable halogenating agent, such as N-iodosuccinimide (NIS), to introduce the iodomethyl group.

    Attachment of the tert-butyl carbamate group: Finally, the iodomethyl-substituted bicyclo[1.1.1]pentane is reacted with tert-butyl isocyanate under mild conditions to form the desired tert-butyl carbamate derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodomethyl group in tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion to amine or alcohol derivatives.

Scientific Research Applications

The structural characteristics of tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate make it a promising candidate for drug development:

  • Bioactive Molecule Scaffold : The bicyclic framework is known for its potential in creating bioactive molecules. Compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities.
  • Enhancing Lipophilicity : The presence of the iodomethyl group may enhance lipophilicity, facilitating cellular uptake and potentially contributing to pharmacological effects.

Case Studies

  • Drug Development : A study explored the use of bicyclic structures in drug design, highlighting their ability to improve binding affinity to biological targets due to their unique three-dimensional conformations.
  • Nucleophilic Substitution Reactions : Research demonstrated how the iodomethyl group can be substituted with various nucleophiles, leading to the synthesis of novel compounds that could serve as potential therapeutics.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate:

  • Versatile Intermediate : Its ability to undergo nucleophilic substitution allows for the introduction of different functional groups, making it valuable in synthesizing complex organic molecules.
  • Synthetic Accessibility : The compound's synthetic routes are relatively straightforward, allowing chemists to modify it further for specific applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate largely depends on its application. In bioconjugation, the iodomethyl group acts as an electrophile, reacting with nucleophilic sites on biomolecules to form stable covalent bonds. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[1.1.1]pentane scaffold’s versatility allows diverse functionalization at position 3. Below is a comparative analysis of key analogs, focusing on substituent effects, molecular properties, and applications:

Data Table: Key Analogs of tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate

Compound Name (Substituent) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Iodomethyl (-CH₂I) C₁₁H₁₈INO₂ 323.18 (calc) Not provided High reactivity for alkylation; drug synthesis
Bromomethyl (-CH₂Br) C₁₁H₁₈BrNO₂ 276.18 276.18 Slower alkylation vs. iodo; intermediate
Hydroxymethyl (-CH₂OH) C₁₂H₂₁NO₃ 227.3 1638761-29-1 Hydrophilic; conjugation/oxidation substrate
Trifluoromethyl (-CF₃) C₁₁H₁₆F₃NO₂ 251.24 Not provided Enhanced metabolic stability; CNS targeting
Methylsulfonyl (-SO₂CH₃) C₁₁H₁₉NO₄S 261.34 1886967-74-3 Electron-withdrawing; improves binding affinity
Cyano (-CN) C₁₂H₁₈N₂O₂ 222.28 2665661-10-7 Click chemistry; electronic modulation

Key Findings

Reactivity and Synthetic Utility

  • Iodomethyl vs. Bromomethyl : The iodomethyl derivative exhibits superior leaving-group ability, enabling faster nucleophilic substitutions (e.g., in alkylation reactions) compared to bromo analogs . This makes it critical for synthesizing γ-secretase modulators in Alzheimer’s research .
  • Hydroxymethyl : This analog serves as a precursor for oxidation to carboxylic acids or conjugation via esterification, enhancing its utility in prodrug design .

Electronic and Physicochemical Effects Trifluoromethyl (-CF₃): Introduces lipophilicity and metabolic stability, ideal for blood-brain barrier penetration in CNS drug candidates . Cyano (-CN): Acts as an electron-withdrawing group, facilitating click chemistry and stabilizing charge-transfer interactions in target binding .

Stability and Handling

  • Iodomethyl : Prone to light-induced decomposition due to the weak C-I bond; storage under inert conditions is recommended .
  • Methylsulfanyl (-SCH₃)/Methylsulfonyl (-SO₂CH₃) : Sulfur-containing analogs require careful handling to prevent oxidation (e.g., sulfanyl to sulfonyl conversion) .

Biological Applications

  • Rigid Scaffold : The bicyclo[1.1.1]pentane core mimics tert-butyl or aromatic rings while reducing metabolic degradation, as seen in Hoffmann-La Roche’s γ-secretase modulators .
  • Case Study : In Hoffmann-La Roche’s work (), intermediates with imidazole substituents demonstrated enhanced potency and selectivity, highlighting substituent-driven optimization .

Biological Activity

tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS Number: 2306274-67-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, metabolic stability, and pharmacokinetic properties based on various studies.

  • Molecular Formula : C11H18NO2I
  • Molecular Weight : 323.17 g/mol
  • Purity : ≥97% .

The biological activity of this compound is largely influenced by the presence of the iodine atom and the bicyclic structure, which can interact with biological targets such as enzymes and receptors. The iodomethyl group is known to facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can engage in further biological interactions.

Metabolic Stability

Research indicates that compounds containing a tert-butyl group often exhibit metabolic instability due to oxidation by cytochrome P450 enzymes. Studies have shown that replacing the tert-butyl group with more stable moieties can enhance metabolic stability . For instance, an investigation into various analogues revealed that modifications could significantly reduce clearance rates in vivo, suggesting a potential for improved pharmacokinetic profiles.

In Vitro Studies

A study evaluated the metabolic stability of compounds similar to this compound using rat and human liver microsomes. The findings indicated that the compound underwent significant oxidative metabolism, primarily at the tert-butyl position, leading to reduced bioavailability .

Table 1: In Vitro Metabolic Stability Comparison

CompoundClearance (mL/min/kg)Half-Life (min)Metabolic Pathway
This compound12063CYP3A4/5
Trifluoromethyl analogue45114Reduced metabolism

In Vivo Studies

In vivo studies corroborated the in vitro findings, showing that compounds with modified groups exhibited lower clearance rates compared to their tert-butyl counterparts. This suggests that optimizing metabolic stability through structural modifications could enhance therapeutic efficacy .

Pharmacokinetic Properties

Pharmacokinetic evaluation of this compound indicates a moderate absorption profile with potential for systemic distribution due to its lipophilicity (LogP ~4). However, its metabolic lability may pose challenges for sustained therapeutic action .

Q & A

Q. What is the significance of the bicyclo[1.1.1]pentane core in this compound, and how does its strain influence reactivity?

The bicyclo[1.1.1]pentane (BCP) core introduces substantial ring strain due to its distorted geometry, which enhances its reactivity in C–C bond activation and functionalization. This strain lowers the activation energy for bond cleavage, enabling unique transformations such as strain-release-driven coupling reactions . The bridgehead C–H bond dissociation energy (BDE) in BCP derivatives (e.g., 109.7 ± 3.3 kcal/mol for a tert-butyl-substituted analog) is unusually high for a tertiary C–H bond, comparable to alkenes or aromatic systems, due to hybridization effects . This property makes BCP derivatives valuable for studying bond strength and reactivity in constrained systems.

Q. What synthetic routes are commonly used to prepare bicyclo[1.1.1]pentane carbamates like this compound?

A key method involves functionalizing bicyclo[1.1.1]pentanyl alcohols (BCP-OH) via palladium-catalyzed coupling with halides. For example, iodomethyl derivatives can be synthesized by reacting BCP-OH with iodinating agents under mild conditions. The tert-butyl carbamate group is typically introduced via Boc protection of an amine intermediate, followed by alkylation or nucleophilic substitution at the bridgehead position . Computational studies (e.g., DFT) are recommended to optimize reaction pathways and avoid side products like ring-opening isomerization .

Advanced Research Questions

Q. How do experimental data on the acidity of bicyclo[1.1.1]pentane derivatives contradict theoretical predictions, and how can this be resolved?

Early studies assumed decarboxylation of bicyclo[1.1.1]pentanecarboxylate anions would yield stable bridgehead anions. However, experimental data revealed unexpected ring-opening isomerization, producing 1,4-pentadien-2-yl anions instead . This contradiction highlights the need for alternative synthetic strategies, such as desilylation of tert-butyl-3-(trimethylsilyl)-BCP derivatives to generate the desired anion. G2/G3 calculations can reconcile discrepancies by modeling transition states and thermodynamic cycles .

Q. What methodologies enable chemoselective C–C activation in bicyclo[1.1.1]pentane carbamates for diverse product formation?

Palladium-catalyzed reactions with BCP-OH precursors allow chemoselective single or double C–C activation, yielding cyclobutanones or β,γ-enones. Base additives (e.g., K3_3PO4_4) modulate reaction pathways: weaker bases favor single activation, while stronger bases promote double activation. Substrate scope includes aryl, heteroaryl, and aliphatic halides, with natural product derivatives demonstrating compatibility. Mechanistic DFT studies reveal that base strength influences oxidative addition and transmetalation steps, enabling reaction tuning .

Q. How does the tert-butyl carbamate group impact physicochemical properties compared to other isosteres in medicinal chemistry?

The tert-butyl group increases lipophilicity and metabolic stability but may hinder solubility. Comparative studies with isosteres (e.g., bicyclo[1.1.1]pentanyl, pentafluorosulfanyl) show that BCP-based carbamates reduce logPP while maintaining steric bulk, improving drug-like properties. For instance, BCP analogs of bosentan exhibit enhanced metabolic stability in vitro, validated via HPLC-MS pharmacokinetic profiling .

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